2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Overview
Description
2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound with the molecular formula C16H17NO2S This compound is characterized by the presence of a methoxyphenyl group and a methylsulfanylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 3-(methylsulfanyl)aniline.
Formation of Acyl Chloride: 4-methoxyphenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acyl chloride is then reacted with 3-(methylsulfanyl)aniline in the presence of a base such as triethylamine (Et3N) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenylacetamides
Scientific Research Applications
2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-phenylacetamide
- 2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]ethanamide
- 2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]propionamide
Uniqueness
2-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and binding affinity to target molecules, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-8-6-12(7-9-14)10-16(18)17-13-4-3-5-15(11-13)20-2/h3-9,11H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCXWTFANXRDTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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